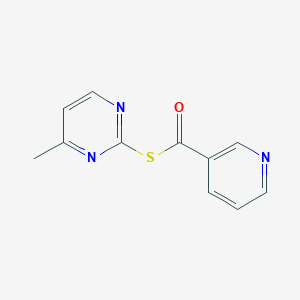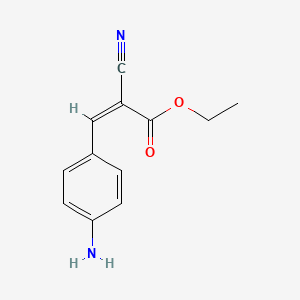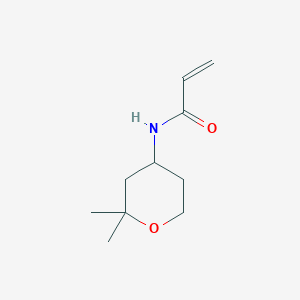
(E)-1-(azetidin-1-yl)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(azetidin-1-yl)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)prop-2-en-1-one is a chemical compound that has attracted attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
(E)-1-(azetidin-1-yl)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)prop-2-en-1-one has been studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells. It has also been studied for its potential as an antimicrobial agent, with studies showing its effectiveness against various bacterial strains. In drug discovery, this compound has been used as a scaffold for the development of new drugs. In material science, this compound has been studied for its potential use in the development of organic electronics.
Wirkmechanismus
The mechanism of action of (E)-1-(azetidin-1-yl)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)prop-2-en-1-one is not fully understood. However, studies have shown that it induces apoptosis in cancer cells by activating the mitochondrial pathway of apoptosis. It has also been shown to inhibit bacterial growth by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
Studies have shown that (E)-1-(azetidin-1-yl)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)prop-2-en-1-one has no significant toxicity in vitro. However, further studies are needed to determine its toxicity in vivo. It has also been shown to have low solubility in water, which may limit its use in certain applications.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (E)-1-(azetidin-1-yl)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)prop-2-en-1-one is its potential as a scaffold for the development of new drugs. Its ability to induce apoptosis in cancer cells and inhibit bacterial growth makes it a promising candidate for the development of new anticancer and antimicrobial agents. However, its low solubility in water may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of (E)-1-(azetidin-1-yl)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)prop-2-en-1-one. One direction is the development of new drugs based on this compound. Its ability to induce apoptosis in cancer cells and inhibit bacterial growth makes it a promising candidate for the development of new anticancer and antimicrobial agents. Another direction is the study of its potential use in material science. Its potential use in the development of organic electronics makes it an interesting candidate for further study. Finally, further studies are needed to determine its toxicity in vivo and its potential use in other fields such as agriculture and environmental science.
Synthesemethoden
The synthesis of (E)-1-(azetidin-1-yl)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)prop-2-en-1-one involves the reaction of azetidine-1-carboxylic acid with 5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde in the presence of a base such as potassium carbonate. The resulting product is then subjected to a Knoevenagel condensation reaction with ethyl acetoacetate to yield the final product.
Eigenschaften
IUPAC Name |
(E)-1-(azetidin-1-yl)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O/c1-12-14(8-9-15(21)19-10-5-11-19)16(17)20(18-12)13-6-3-2-4-7-13/h2-4,6-9H,5,10-11H2,1H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDJWOPBMPAQOW-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=CC(=O)N2CCC2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1/C=C/C(=O)N2CCC2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(azetidin-1-yl)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-(4-Chlorophenyl)pyridin-2-yl]methanol](/img/structure/B7463705.png)

![9-(4-nitrophenyl)-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one](/img/structure/B7463715.png)
![2-[3-(4-Ethylpiperazin-1-yl)propylsulfanyl]-1,3-benzothiazole](/img/structure/B7463720.png)
![N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)pyridine-4-carboxamide](/img/structure/B7463729.png)

![1-[4-(Pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7463735.png)
![[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethyl] 2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylbenzoate](/img/structure/B7463736.png)




